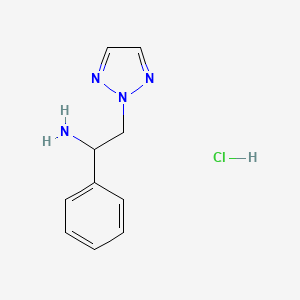

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Description

Overview of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Ethan-1-Amine Hydrochloride

This compound emerges as a structurally significant compound within the broader category of triazole-containing molecules, characterized by its unique architectural features and potential applications across various scientific disciplines. This compound represents a hydrochloride salt derivative of the parent amine, incorporating both a phenyl group and a 1,2,3-triazole heterocycle connected through an ethanamine linker. The molecular structure demonstrates the characteristic five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, which forms the foundation of triazole chemistry.

The compound's structural designation reflects its systematic nomenclature, where the phenyl group occupies the first position of the ethylamine backbone, while the 2H-1,2,3-triazol-2-yl substituent attaches at the second carbon position. The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for various research applications. The presence of the 2H-tautomeric form of the triazole ring indicates specific electronic distribution patterns that influence the molecule's reactivity and biological interactions.

Chemical identification databases recognize this compound under multiple synonymous names, including 1-phenyl-2-(triazol-2-yl)ethanamine hydrochloride, reflecting the systematic approach to chemical nomenclature within the triazole family. The compound carries the Chemical Abstracts Service registry number 1824269-13-7, providing a unique identifier for research and commercial applications. The parent compound, designated as PubChem Compound Identification 86262564, shares the same core structure without the hydrochloride modification, allowing for comparative studies between the free base and salt forms.

Molecular weight calculations confirm the compound's mass at 224.69 grams per mole, computed through contemporary computational chemistry methods that account for isotopic distributions and molecular configurations. The structural integrity and chemical properties of this compound have been established through comprehensive computational analysis, ensuring accuracy in molecular characterization. The compound's creation date in chemical databases traces back to November 2014, with subsequent modifications recorded as recently as May 2025, indicating ongoing research interest and potential applications.

Historical Development of Triazole Chemistry

The historical development of triazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with foundations established through pioneering work by Rolf Huisgen, who first comprehensively understood the scope of azide-alkyne cycloaddition reactions. Huisgen's groundbreaking contributions to 1,3-dipolar cycloaddition chemistry provided the theoretical framework for understanding how azides interact with alkynes to produce triazole heterocycles, establishing fundamental principles that continue to guide modern synthetic approaches. The initial thermal cycloaddition processes, while effective, required elevated temperatures and often produced mixtures of regioisomers, limiting their practical applications in synthetic chemistry.

The revolutionary advancement in triazole synthesis occurred in 2002 with the independent discovery of copper-catalyzed azide-alkyne cycloaddition by Morten Meldal at the Carlsberg Laboratory in Denmark and Valery Fokin with Karl Barry Sharpless at the Scripps Research Institute. This copper-catalyzed variant, which Sharpless famously described as "the cream of the crop" of click chemistry and "the premier example of a click reaction," transformed triazole synthesis by providing unprecedented regioselectivity, yielding exclusively 1,4-disubstituted triazole products under mild reaction conditions. The development fundamentally changed the accessibility of triazole compounds, enabling their widespread adoption across multiple scientific disciplines.

Mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition has evolved significantly since its initial discovery, with computational and experimental studies revealing the complex nature of the catalytic cycle. Early mechanistic proposals suggested a concerted cycloaddition pathway, but subsequent investigations demonstrated that the reaction proceeds through a stepwise mechanism involving dinuclear copper species. The actual catalytic cycle involves the formation of copper-alkynyl complexes, which coordinate with azides in a six-membered metallacycle intermediate, followed by intramolecular carbon-nitrogen bond formation and subsequent product release.

The introduction of ruthenium-catalyzed azide-alkyne cycloaddition in 2005 further expanded the synthetic toolkit available to chemists, providing access to complementary 1,5-disubstituted triazole regioisomers. This ruthenium-catalyzed variant, designated as ruthenium-catalyzed azide-alkyne cycloaddition, operates through mechanistically distinct pathways compared to its copper-catalyzed counterpart, involving ruthenium cyclopentadienyl complexes that activate terminal and internal alkynes differently. The development of both copper and ruthenium catalytic systems provided chemists with complete regiochemical control over triazole formation, enabling the synthesis of diverse triazole architectures depending on specific synthetic requirements.

Organocatalytic approaches to triazole synthesis have emerged as complementary methodologies, offering metal-free alternatives for specific synthetic applications. Wang and co-workers developed proline-based amphiphilic amine-catalyzed synthesis of 1,2,3-triazoles in aqueous media, demonstrating the versatility of organocatalytic approaches for biocompatible triazole formation. These developments included various organocatalytic methodologies utilizing diethylamine, pyrrolidine, and other amine catalysts for the synthesis of substituted triazoles from diverse starting materials, including active methylene compounds, β-keto esters, and unsaturated aldehydes.

Significance in Modern Organic and Medicinal Chemistry

The significance of triazole-containing compounds in modern organic and medicinal chemistry cannot be overstated, as these heterocyclic systems have emerged as fundamental pharmacophores exhibiting diverse biological activities across multiple therapeutic areas. The 1,2,3-triazole ring system, in particular, has gained recognition as a major pharmacophore among nitrogen-containing heterocycles, demonstrating remarkable versatility in drug design and development applications. The structural characteristics of triazoles, including their ability to form hydrogen bonds, π-π stacking interactions, and coordinate with metal centers, contribute significantly to their biological activity and therapeutic potential.

Triazole derivatives have demonstrated extensive biological activities encompassing anticancer, antimicrobial, anti-tubercular, antiviral, antidiabetic, antimalarial, anti-leishmanial, and neuroprotective properties. The broad spectrum of biological activities exhibited by triazole-containing compounds reflects the scaffold's ability to interact with diverse biological targets through multiple mechanisms of action. Recent medicinal chemistry research has focused extensively on developing triazole-containing hybrids and conjugates as lead compounds for various therapeutic applications, with particular emphasis on optimizing pharmacokinetic properties and reducing adverse effects.

The synthetic accessibility of triazole compounds through click chemistry methodologies has revolutionized medicinal chemistry research, enabling rapid construction of compound libraries for drug discovery programs. The copper-catalyzed azide-alkyne cycloaddition reaction provides exceptional regioselectivity, high tolerance to functional groups, and outstanding yields, making it an indispensable tool for pharmaceutical researchers. The reliability and straightforward nature of click chemistry have facilitated bioconjugation applications, surface modifications, polymer chemistry developments, and parallel combinatorial synthesis approaches for drug discovery.

Triazole compounds exhibit remarkable stability under various conditions, including thermal stress, acidic and basic environments, metabolic degradation, and redox conditions. This exceptional stability profile, combined with their weak acidic and basic properties, makes triazoles particularly attractive for pharmaceutical applications where metabolic stability and consistent pharmacokinetic profiles are essential. The aromatic character of triazole rings, conferred by their six delocalized π-electrons, contributes to their chemical stability while maintaining reactivity when bonded to electronegative groups.

The structural diversity achievable within triazole chemistry has enabled the development of numerous successful pharmaceutical agents, including antifungal medications such as fluconazole and itraconazole, which function by disrupting ergosterol biosynthesis pathways essential to fungal cell membrane integrity. These therapeutic successes have validated the triazole scaffold as a privileged structure in medicinal chemistry, encouraging continued research into novel triazole-based therapeutic agents. The emergence of multidrug-resistant pathogens has further emphasized the importance of developing new triazole derivatives with improved efficacy and reduced resistance potential.

Research Objectives and Scope

The research objectives surrounding this compound encompass comprehensive characterization of its chemical properties, synthetic methodologies, and potential applications within the broader context of triazole chemistry. The primary objective involves detailed structural analysis of this specific triazole derivative, examining its molecular configuration, electronic properties, and conformational characteristics that distinguish it from other members of the triazole family. Understanding the unique structural features of this compound provides fundamental insights into structure-activity relationships that govern triazole-based biological activities.

Synthetic methodology development represents another crucial research objective, focusing on optimizing preparation routes that maximize yield, selectivity, and environmental compatibility. The synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition reactions, requiring careful optimization of reaction conditions, catalyst selection, and purification procedures. Research efforts concentrate on developing efficient one-pot synthetic sequences that minimize intermediate isolation steps while maintaining high product purity and yield.

Mechanistic investigations constitute a significant research focus, particularly regarding the specific pathways involved in forming the 2H-triazole tautomeric form present in this compound. Understanding the factors that favor formation of the 2H-tautomer over alternative tautomeric forms provides valuable insights into electronic effects, steric considerations, and thermodynamic stability relationships within triazole chemistry. These mechanistic studies extend to examining the compound's reactivity patterns, including potential further functionalization reactions and stability under various conditions.

The scope of current research encompasses exploring potential biological activities and medicinal chemistry applications of this specific triazole derivative, building upon the established therapeutic potential of related triazole-containing compounds. Preliminary biological evaluations may include antimicrobial screening, cytotoxicity assessments, and enzyme inhibition studies to identify promising therapeutic targets. The research scope also includes investigating the compound's physical and chemical properties, including solubility characteristics, thermal stability, and spectroscopic properties that facilitate its identification and characterization.

Comparative studies with related triazole derivatives form an essential component of the research scope, enabling identification of structure-activity relationships that guide rational drug design efforts. These comparative investigations examine how structural modifications, including different substitution patterns on the phenyl ring, variations in the alkyl linker, and alternative triazole regioisomers, influence biological activity and pharmacological properties. The ultimate research goal involves contributing to the broader understanding of triazole chemistry while identifying specific applications for this particular compound within pharmaceutical, agricultural, or materials science contexts.

Properties

IUPAC Name |

1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRKMCAHDGVREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme. The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds.

Biochemical Pathways

The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbonic anhydrase pathway. This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. By inhibiting this enzyme, the compound can disrupt this pathway and its downstream effects.

Result of Action

The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme. This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to a variety of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, influencing their function and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization events are essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes.

Biological Activity

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is a compound featuring a phenyl group and a triazole moiety. Its chemical formula is with a molecular weight of approximately 224.69 g/mol. This compound is recognized for its diverse biological activities, making it a subject of interest in pharmaceutical research.

The compound is typically available as a hydrochloride salt, enhancing its solubility and bioavailability. The unique structure allows for various interactions with biological targets, which can be critical in drug design.

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness comparable to standard antimicrobial agents in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference Compound | Reference Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin | 22 |

| Escherichia coli | 18 | Gentamicin | 20 |

| Aspergillus niger | 25 | Amphotericin B | 30 |

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes. For example, modifications to the triazole ring enhance binding affinity to target enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.

Case Studies

Several case studies have documented the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of triazole compounds, including this compound. The results indicated that the compound exhibited notable activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Enzyme Interaction Studies

Research involving enzyme assays demonstrated that the compound could effectively inhibit the activity of certain kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and confirmed these findings through in vitro assays.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole moiety plays a crucial role in forming hydrogen bonds and other interactions with proteins and enzymes.

Scientific Research Applications

Structural Information

- Molecular Formula : CHClN

- Molecular Weight : 224.69 g/mol

- CAS Number : 1706454-35-4

Medicinal Chemistry

1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, suggesting potential as a new class of antibiotics.

Anticancer Properties

The compound has been studied for its anticancer effects. A case study revealed that it exhibited cytotoxicity against human cancer cell lines, likely due to its ability to interfere with cellular signaling pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases.

Agricultural Science

The unique properties of this compound make it a candidate for use in agrochemicals:

Pesticidal Activity

Field trials have indicated that this compound can act as an effective pesticide against specific pests. Its mechanism involves disrupting the pest's metabolic processes, leading to increased mortality rates.

Plant Growth Regulation

Studies have also explored its role as a plant growth regulator. Application of this compound has resulted in enhanced growth rates and yield in certain crops, likely due to its effects on hormonal pathways in plants.

Material Science

The compound's structural features allow it to be utilized in material science:

Polymer Chemistry

This compound can participate in click chemistry reactions, facilitating the development of novel polymers with tailored properties. This application is significant for creating materials with specific mechanical and thermal characteristics.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than traditional antibiotics.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests potential therapeutic applications for neurodegenerative conditions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Note: Molecular formula for ’s compound is inferred due to discrepancies in the provided data.

Key Findings and Implications

Triazole Isomerism :

- The 1,2,3-triazole isomer (target compound) exhibits distinct electronic and steric properties compared to 1,2,4-triazoles (). For example, 1,2,3-triazoles are less aromatic but more rigid, influencing binding to biological targets .

Phenyl groups at different positions (C1 vs. C2) alter steric bulk and π-π stacking capabilities, impacting solubility and bioavailability .

Salt Forms :

- Dihydrochloride salts () improve aqueous solubility, critical for in vivo applications, but may require pH adjustment for stability .

Synthetic Routes :

- CuAAC () is a robust method for 1,2,3-triazole synthesis, offering high regioselectivity and yields (>95%). This contrasts with 1,2,4-triazoles, which may require alternative catalysts or conditions .

Preparation Methods

Overview

The most widely recognized and efficient method for synthesizing 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its mild reaction conditions, high regioselectivity, excellent yields, and environmentally friendly profile.

Reaction Scheme

- Starting Materials: A phenyl-substituted alkyne and an azide functionalized with an ethanamine moiety.

- Catalyst: Copper(I) salts or copper(II) salts reduced in situ.

- Solvent: Typically aqueous or mixed aqueous-organic solvents.

- Conditions: Room temperature to mild heating, under inert atmosphere if necessary.

- Product: 1,4-disubstituted 1,2,3-triazole ring linked to phenyl-ethanamine, isolated as hydrochloride salt.

Advantages

- High purity and yield of the product.

- Environmentally benign, avoiding harsh reagents.

- Scalability for industrial production.

- The hydrochloride salt form improves handling and solubility for further applications.

Data Table: Key Parameters of CuAAC Synthesis

| Parameter | Details |

|---|---|

| Catalyst | CuSO4 with sodium ascorbate (common) |

| Temperature | 25–60 °C |

| Solvent | Water/tert-butanol or ethanol/water mixtures |

| Reaction Time | 1–24 hours depending on scale |

| Yield | Typically >85% |

| Purity | >98% after purification |

| Environmental Impact | Low, water as solvent, minimal waste |

Alternative and Complementary Methods

While CuAAC is the predominant method, other synthetic routes have been explored but are less common or less efficient for this specific compound:

- Other Cycloaddition Reactions: Variants of azide-alkyne cycloadditions without copper catalysis, such as thermal Huisgen cycloaddition, but these often require higher temperatures and give mixtures of regioisomers.

- Stepwise Functional Group Transformations: Starting from phenyl-ethanamine derivatives, introducing triazole rings via multi-step synthesis involving azide formation, cyclization, and salt formation. These methods are generally more complex and less efficient.

Research Findings and Optimization

Recent research emphasizes optimizing CuAAC conditions to improve yield and purity further, including:

- Using ligand-stabilized copper catalysts to prevent catalyst degradation.

- Employing microwave-assisted synthesis to reduce reaction times.

- Exploring solvent effects to enhance solubility and reaction rates.

- Developing one-pot protocols integrating azide generation and cycloaddition.

Industrial and Environmental Considerations

The CuAAC method's environmental friendliness and scalability make it suitable for industrial production of this compound. The process avoids toxic reagents, minimizes waste, and produces high-purity products suitable for pharmaceutical research applications.

Summary Table: Preparation Methods Comparison

| Method | Reaction Type | Conditions | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|---|---|

| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Click chemistry (cycloaddition) | Mild, aqueous solvent, Cu catalyst | >85 | >98 | High | Low, green chemistry |

| Thermal Huisgen Cycloaddition | Cycloaddition (thermal) | High temperature, no catalyst | Moderate | Mixed regioisomers | Moderate | Higher energy consumption |

| Multi-step Functionalization | Stepwise organic synthesis | Multiple steps, various reagents | Variable | Variable | Low | Higher waste and complexity |

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride?

The synthesis of triazole-containing compounds requires precise control of reaction parameters. For example, cyclocondensation steps often involve temperature optimization (e.g., 90°C for reflux) and solvent selection (ethanol or DMSO/water mixtures for recrystallization). Catalysts such as sodium acetate or POCl₃ may enhance reaction efficiency, as seen in analogous triazole syntheses . Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to track intermediate formation .

Q. How are spectroscopic techniques applied to characterize this compound?

Structural elucidation typically employs:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and triazole/amine functionalities.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peaks).

- IR Spectroscopy : To identify N–H stretches (~3300 cm⁻¹) and C=N/C–N bonds in the triazole ring . Data inconsistencies (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism, requiring recrystallization or column chromatography for resolution .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Hydrochloride salts generally exhibit good solubility in polar solvents (water, methanol) but may degrade under prolonged exposure to light or moisture. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended. For analogs like 2-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride, solubility in DMSO (>10 mM) is common, but pH adjustments may be needed for biological assays .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reactive sites. For example, ICReDD’s reaction path search methods combine computational and experimental data to optimize substituent placement on the phenyl or triazole rings, improving binding affinity to target proteins . Molecular docking studies (using software like AutoDock Vina) can model interactions with enzymes or receptors, such as the potential inhibition of cytochrome P450 isoforms .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or receptor selectivity may stem from:

- Assay variability : Standardize protocols (e.g., ATP levels in cell viability assays).

- Compound purity : Validate via HPLC (>95% purity) .

- Structural analogs : Compare with derivatives like 1-(3-chloro-4-fluorophenyl)triazole-oxadiazole hybrids, where chloro/fluoro substitutions alter logP and membrane permeability .

Q. How can reaction engineering improve scalability for in vivo studies?

Continuous-flow reactors enhance reproducibility for multi-step syntheses. Key parameters:

- Residence time : Adjusted to prevent intermediate degradation.

- Catalyst immobilization : Reduces waste (e.g., palladium catalysts for C–N coupling) . For example, scaled-up synthesis of 1-(2-chloroethyl)imidazole analogs achieved 85% yield using flow chemistry .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.